Isomaltose
Isomaltose
Polydextrose is a glycoside.
Melibiose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Allolactose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Isomaltose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Isomaltose is a natural product found in Saccharomyces cerevisiae with data available.
A disaccharide consisting of two glucose units in an alpha (1-6) glycosidic linkage.
Melibiose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Allolactose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Isomaltose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Isomaltose is a natural product found in Saccharomyces cerevisiae with data available.
A disaccharide consisting of two glucose units in an alpha (1-6) glycosidic linkage.
Brand Name:
Vulcanchem
CAS No.:
499-40-1
VCID:
VC20762922
InChI:
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2
SMILES:
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Molecular Formula:
C12H22O11
Molecular Weight:
342.30 g/mol
Isomaltose
CAS No.: 499-40-1
Cat. No.: VC20762922
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Polydextrose is a glycoside. Melibiose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Allolactose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Isomaltose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Isomaltose is a natural product found in Saccharomyces cerevisiae with data available. A disaccharide consisting of two glucose units in an alpha (1-6) glycosidic linkage. |
|---|---|
| CAS No. | 499-40-1 |
| Molecular Formula | C12H22O11 |
| Molecular Weight | 342.30 g/mol |
| IUPAC Name | 6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
| Standard InChI | InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2 |
| Standard InChI Key | DLRVVLDZNNYCBX-UHFFFAOYSA-N |
| Isomeric SMILES | C([C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)O)O)O)O)O)O)O)O |
| SMILES | C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
| Canonical SMILES | C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
| Appearance | Assay:≥95%A crystalline solid |
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